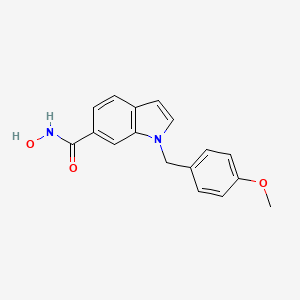

PCI-34051

Description

an HDAC8 inhibito

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-1-[(4-methoxyphenyl)methyl]indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-22-15-6-2-12(3-7-15)11-19-9-8-13-4-5-14(10-16(13)19)17(20)18-21/h2-10,21H,11H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRGHIGYPXNABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647187 | |

| Record name | N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950762-95-5 | |

| Record name | PCI-34051 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950762955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PCI-34051 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PCI-34051 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUI52VXV61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Selective HDAC8 Inhibitor PCI-34051: A Deep Dive into its Unique Mechanism of Action in T-Cell Lymphoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peripheral T-cell lymphomas (PTCLs) represent a heterogeneous group of aggressive non-Hodgkin lymphomas with generally poor prognoses following conventional chemotherapy. This has spurred the investigation of novel targeted therapies, including those directed at the epigenome. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs for T-cell malignancies. Among these, PCI-34051, a potent and highly selective inhibitor of HDAC8, has garnered significant interest due to its unique mechanism of action that diverges from broad-spectrum HDAC inhibitors. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in T-cell lymphoma, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: A Novel Pathway to Apoptosis

Unlike broad-spectrum HDAC inhibitors that induce widespread changes in histone and non-histone protein acetylation, this compound exerts its cytotoxic effects in T-cell lymphoma through a distinct signaling cascade that is independent of histone hyperacetylation. The primary mechanism involves the induction of caspase-dependent apoptosis mediated by the activation of Phospholipase C-gamma 1 (PLCγ1) and subsequent intracellular calcium mobilization.

The Central Role of PLCγ1 and Calcium Flux

This compound's apoptotic activity in T-cell lymphoma is critically dependent on the presence and activity of PLCγ1. Studies have shown that T-cell lymphoma cell lines deficient in PLCγ1 are resistant to this compound-induced apoptosis. The proposed signaling pathway, initiated by the inhibition of HDAC8 by this compound, leads to the activation of PLCγ1. Activated PLCγ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum (ER), triggering a rapid and significant release of calcium into the cytoplasm.

This surge in intracellular calcium is a critical event in the apoptotic cascade. It leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, culminating in the execution of apoptosis. The essential role of calcium has been experimentally confirmed by the observations that calcium chelators, such as BAPTA, can block this compound-induced apoptosis, while agents that increase intracellular calcium, like thapsigargin, enhance its apoptotic effects.

Caption: this compound signaling pathway in T-cell lymphoma.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound in T-cell lymphoma.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line / Enzyme | Reference |

| IC₅₀ (HDAC8) | 10 nM | Cell-free assay | |

| Selectivity | >200-fold vs. other HDAC isoforms | Cell-free assay |

Table 2: Apoptotic and Anti-proliferative Activity of this compound in T-Cell Lymphoma Cell Lines

| Cell Line | Assay | Parameter | Concentration | Time Point | Result | Reference |

| Jurkat | Apoptosis (Annexin-V) | % Apoptotic Cells | 5 µM | 48 hours | Significant increase | |

| Jurkat | Caspase-3 Activity | Fold Increase | 5 µM | 48 hours | ~4-fold increase | |

| Jurkat | Cell Viability (EC₅₀) | µM | Not specified | 48 hours | 2.4 µM | |

| HuT78 | Cell Viability (EC₅₀) | µM | Not specified | 48 hours | 4.0 µM | |

| Jeko-1 (MCL) | Caspase 3/7 Activity | Fold Increase | 5 µM | 48 hours | Significant increase | |

| Z138 (MCL) | Caspase 3/7 Activity | Fold Increase | 5 µM | 48 hours | Significant increase | |

| Rec-1 (MCL) | Caspase 3/7 Activity | Fold Increase | 5 µM | 48 hours | Significant increase |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's mechanism of action.

Cell Culture

Jurkat (E6-1), a human T-cell leukemia cell line, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Apoptosis Assay (Annexin-V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells following this compound treatment.

Materials:

-

Jurkat cells

-

This compound (stock solution in DMSO)

-

Annexin-V-FLUOS Staining Kit (or equivalent)

-

Propidium Iodide (PI)

-

Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

Procedure:

-

Seed Jurkat cells at a density of 0.5 x 10⁶ cells/mL in 6-well plates.

-

Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for the desired time points (e.g., 24, 48 hours).

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 100 µL of Binding Buffer.

-

Add 2 µL of Annexin-V-FLUOS and 2 µL of PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within 1 hour. Annexin-V positive, PI negative cells are considered early apoptotic, while Annexin-V positive, PI positive cells are considered late apoptotic or necrotic.

Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Jurkat cells

-

This compound

-

Caspase-3 Colorimetric Assay Kit (or equivalent)

-

Microplate reader

Procedure:

-

Treat Jurkat cells with this compound (e.g., 5 µM) or vehicle control for various time points (e.g., 12, 24, 48 hours).

-

Harvest 1-5 x 10⁶ cells and lyse them according to the manufacturer's protocol.

-

Centrifuge the cell lysate to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a new microfuge tube.

-

Determine the protein concentration of the lysate.

-

Add 50 µL of cell lysate to a 96-well plate.

-

Add 50 µL of 2X Reaction Buffer containing DTT to each sample.

-

Add 5 µL of the DEVD-pNA substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

Intracellular Calcium Measurement

Objective: To measure changes in intracellular calcium concentration following this compound treatment.

Materials:

-

Jurkat cells

-

This compound

-

Fluo-4 AM or Fura-2 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Fluorimeter or flow cytometer equipped for calcium flux measurement

Procedure:

-

Harvest Jurkat cells and wash them with HBSS.

-

Resuspend the cells in HBSS at a concentration of 1 x 10⁶ cells/mL.

-

Load the cells with Fluo-4 AM (e.g., 1-5 µM) and Pluronic F-127 (0.02%) for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Resuspend the cells in fresh HBSS.

-

Establish a baseline fluorescence reading for 1-2 minutes.

-

Add this compound to the cell suspension and continue to record the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

As a positive control, ionomycin can be added at the end of the experiment to determine the maximum calcium influx.

Western Blotting for PARP Cleavage

Objective: To detect the cleavage of PARP, a substrate of activated caspases, as an indicator of apoptosis.

Materials:

-

Jurkat cells

-

This compound

-

RIPA buffer with protease inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-PARP, anti-cleaved PARP, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat Jurkat cells with this compound (e.g., 5 µM) for 24 and 48 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of an 89 kDa cleaved PARP fragment and a decrease in the 116 kDa full-length PARP indicates apoptosis.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Detailed signaling cascade initiated by this compound.

Caption: Workflow for studying this compound's effects.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for T-cell lymphomas due to its potent and selective inhibition of HDAC8 and its unique mechanism of action that circumvents the need for global histone acetylation changes. The induction of apoptosis through the PLCγ1-calcium-caspase pathway provides a clear rationale for its efficacy in this specific malignancy.

Despite the compelling preclinical data, no clinical trials of this compound have been registered to date. Future research should focus on further elucidating the upstream molecular events that link HDAC8 inhibition to PLCγ1 activation. Additionally, exploring the potential of this compound in combination with other targeted agents or conventional chemotherapy could pave the way for novel and more effective treatment strategies for patients with T-cell lymphoma. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for such future investigations.

The Role of PCI-34051 in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PCI-34051 is a potent and highly selective inhibitor of histone deacetylase 8 (HDAC8), a class I HDAC enzyme. Unlike broad-spectrum HDAC inhibitors, this compound induces apoptosis through a unique signaling pathway, primarily in T-cell malignancies, without causing global changes in histone or tubulin acetylation. This technical guide provides an in-depth overview of the function of this compound in apoptosis, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression and various cellular processes by removing acetyl groups from lysine residues of both histone and non-histone proteins. Dysregulation of HDAC activity has been implicated in the pathogenesis of numerous cancers, making them attractive targets for therapeutic intervention. This compound has emerged as a significant research tool and potential therapeutic agent due to its high selectivity for HDAC8.[1][2][3] This specificity allows for the elucidation of the distinct biological functions of HDAC8 and offers a more targeted therapeutic approach with a potentially wider therapeutic window compared to pan-HDAC inhibitors.[1] This document focuses on the well-documented role of this compound in inducing apoptosis, particularly in T-cell lymphomas.[1][4]

Mechanism of Action

The apoptotic activity of this compound is distinguished by its independence from the classical pathways of histone hyperacetylation often associated with other HDAC inhibitors.[1][5] Instead, this compound triggers a unique signaling cascade that is initiated by the activation of Phospholipase C-gamma 1 (PLCγ1).[1]

The proposed mechanism unfolds as follows:

-

HDAC8 Inhibition : this compound selectively binds to and inhibits the enzymatic activity of HDAC8.

-

PLCγ1 Activation : This inhibition leads to the activation of PLCγ1. The precise molecular link between HDAC8 inhibition and PLCγ1 activation is an area of ongoing investigation.

-

Calcium Mobilization : Activated PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering a rapid and significant release of calcium (Ca2+) into the cytoplasm.[1][5]

-

Mitochondrial Outer Membrane Permeabilization : The increase in intracellular calcium concentration leads to mitochondrial stress and the release of cytochrome c from the mitochondria into the cytosol.[1][6]

-

Caspase Activation : In the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates downstream effector caspases, such as caspase-3.[5][7]

-

Execution of Apoptosis : Activated effector caspases cleave a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5]

This pathway is notably independent of T-cell receptor signaling but is critically dependent on the presence and activity of PLCγ1.[1][5]

Signaling Pathway Diagram

Caption: this compound induced apoptotic signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: Inhibitory Activity of this compound

| Parameter | Target | Value | Notes |

| IC₅₀ | HDAC8 | 10 nM | Cell-free assay.[3][6] |

| Kᵢ | HDAC8 | 10 nM | [4][6][8] |

| Selectivity | Over HDAC1 & 6 | >200-fold | [1][6][8] |

| Selectivity | Over HDAC2, 3, & 10 | >1000-fold | [6] |

Table 2: Apoptotic and Growth Inhibitory Activity of this compound in T-Cell Lines

| Cell Line | Assay Type | Parameter | Concentration | Incubation Time | Effect | Reference |

| Jurkat | Apoptosis | EC₅₀ | 2.4 µM | - | Induction of apoptosis. | [8] |

| HuT78 | Apoptosis | EC₅₀ | 4 µM | - | Induction of apoptosis. | [8] |

| Jurkat | Caspase-3 Activity | - | 5 µM | 12-48 hrs | Time-dependent increase in activity. | [6][7] |

| Jurkat | Apoptosis (Annexin V) | - | 5 µM | 2 days | Induction of apoptosis. | [5] |

| Various T-cell lines | Apoptosis | - | 5 µM | 2 days | Significant apoptosis induction. | [5] |

Table 3: Effects on Other Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Concentration | Effect | Reference |

| OVCAR-3 | Ovarian | GI₅₀ | 6 µM | 15% cell death. | [6] |

| LAN1 | Neuroblastoma | GI₅₀ | 3.9 µM | Growth inhibition. | |

| TOV-21G & A2780 | Ovarian (p53 wt) | - | 20 µM (in combination) | Synergistically enhances apoptosis with ACY-241. | [9][10] |

| COV318 & COV362 | Ovarian (p53 mutant) | - | - | Minimal anti-proliferative effects. | [9][10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This protocol is designed to quantify the percentage of apoptotic cells following treatment with this compound.

-

Cell Culture and Treatment :

-

Culture T-cell lymphoma cells (e.g., Jurkat) in appropriate media and conditions.

-

Seed cells at a density of 0.5 x 10⁶ cells/mL in 6-well plates.

-

Treat cells with this compound at desired concentrations (e.g., 5 µM) or DMSO as a vehicle control.

-

Incubate for 24-48 hours.

-

-

Cell Harvesting and Staining :

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash cells once with cold phosphate-buffered saline (PBS).

-

Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each sample.

-

-

Flow Cytometry Analysis :

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Use FITC signal (Annexin V) to identify apoptotic cells and PI signal to identify necrotic or late apoptotic cells.

-

The percentage of Annexin V-positive, PI-negative cells represents the early apoptotic population.

-

Western Blotting for Apoptosis Markers

This protocol is used to detect the cleavage of PARP and activation of caspases.

-

Cell Lysis :

-

Treat cells with this compound as described above.

-

Harvest and wash cells with cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification :

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer :

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection :

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3.

-

Cell Treatment and Lysis :

-

Treat cells with this compound as described.

-

Lyse cells according to the manufacturer's instructions for the caspase-3 activity assay kit.

-

-

Assay Procedure :

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Measurement :

-

Measure the absorbance at 405 nm using a microplate reader.

-

The absorbance is proportional to the amount of pNA released and thus to the caspase-3 activity.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying this compound-induced apoptosis.

Conclusion

This compound is a valuable pharmacological tool for studying the specific functions of HDAC8. Its ability to induce apoptosis in T-cell malignancies through a unique PLCγ1- and calcium-dependent pathway, without the confounding effects of broad histone acetylation changes, makes it a subject of significant interest. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and potentially exploit the therapeutic potential of selective HDAC8 inhibition in oncology and beyond. The synergistic effects observed when combined with other targeted agents, such as HDAC6 inhibitors in p53 wild-type ovarian cancer, suggest promising avenues for future combination therapies.[9][10][11]

References

- 1. A novel histone deacetylase 8 (HDAC8)-specific inhibitor this compound induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. selleck.co.jp [selleck.co.jp]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. HDAC8-Selective Inhibition by this compound Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to PCI-34051: A Selective HDAC8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of PCI-34051, a potent and selective inhibitor of histone deacetylase 8 (HDAC8). The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug discovery.

Introduction

This compound is a hydroxamic acid-based small molecule that has garnered significant attention as a selective inhibitor of HDAC8, a class I histone deacetylase.[1] Unlike pan-HDAC inhibitors that target multiple HDAC isoforms and can lead to broad biological effects and toxicities, the selectivity of this compound for HDAC8 allows for a more targeted approach to dissecting the specific roles of this enzyme in cellular processes and disease.[1] Primarily investigated for its therapeutic potential in T-cell malignancies, this compound has been instrumental in elucidating a unique apoptotic pathway dependent on phospholipase C-gamma 1 (PLCγ1) and intracellular calcium mobilization.[2][3]

Physicochemical Properties

| Property | Value |

| Chemical Name | N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide |

| Molecular Formula | C₁₇H₁₆N₂O₃ |

| Molecular Weight | 296.32 g/mol |

| CAS Number | 950762-95-5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Quantitative Data

Inhibitory Activity and Selectivity

This compound exhibits potent and highly selective inhibitory activity against HDAC8. The following table summarizes its in vitro inhibitory constants.

| Target | IC₅₀ (nM) | Kᵢ (nM) | Selectivity vs. HDAC8 |

| HDAC8 | 10[2][4][5] | 10[4][6] | - |

| HDAC1 | 4000[7] | >200-fold[4][6] | >200-fold[4] |

| HDAC2 | >1000-fold[4] | >1000-fold[4] | >1000-fold[4] |

| HDAC3 | >1000-fold[4] | >1000-fold[4] | >1000-fold[4] |

| HDAC6 | 2900[7] | >200-fold[4][6] | >200-fold[4] |

| HDAC10 | >1000-fold[4] | >1000-fold[4] | >1000-fold[4] |

Cellular Activity

This compound has demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines, with a pronounced sensitivity observed in T-cell malignancies.

| Cell Line | Cancer Type | GI₅₀ (µM) | IC₅₀ (µM) | EC₅₀ (µM) | Notes |

| OVCAR-3 | Ovarian Cancer | 6[4] | - | - | 15% cell death observed.[4] |

| TOV-21G | Ovarian Cancer (p53 wt) | - | 9.73[8] | - | |

| A2780 | Ovarian Cancer (p53 wt) | - | 28.31[8] | - | |

| COV318 | Ovarian Cancer (p53 mut) | - | 127.6[8] | - | |

| COV362 | Ovarian Cancer (p53 mut) | - | 120.4[8] | - | |

| Jurkat | T-cell Leukemia | - | - | 2.4[9] | Induces apoptosis.[9] |

| HuT78 | T-cell Lymphoma | - | - | 4[9] | Induces apoptosis.[9] |

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of HDAC8. This inhibition leads to the induction of a unique, caspase-dependent apoptotic pathway in sensitive T-cell lines.[2][4] Unlike broad-spectrum HDAC inhibitors, this compound does not cause detectable hyperacetylation of histones or tubulin at concentrations that induce apoptosis.[2]

Signaling Pathway of this compound-Induced Apoptosis

The apoptotic cascade initiated by this compound is distinct from the classical intrinsic and extrinsic pathways. It involves the activation of PLCγ1, leading to a rapid increase in intracellular calcium levels, which in turn triggers mitochondrial cytochrome c release and subsequent caspase activation.[2][3]

Caption: this compound induced apoptotic signaling pathway.

Experimental Protocols

HDAC Inhibition Assay (Fluorometric)

This protocol describes a cell-free assay to determine the inhibitory activity of this compound against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes

-

This compound

-

Assay Buffer: 50 mM HEPES, 100 mM KCl, 0.001% Tween-20, pH 7.4

-

Bovine Serum Albumin (BSA)

-

Fluorogenic substrate (e.g., Acetyl-Gly-Ala-(N-acetyl-Lys)-amino-4-methylcoumarin)

-

Trypsin

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer containing 5% DMSO.

-

In a 96-well plate, add 50 µL of Assay Buffer supplemented with BSA (0-0.05%).

-

Add 10 µL of the diluted this compound or vehicle control to the wells.

-

Add 20 µL of the appropriate HDAC enzyme to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate (final concentration 25-100 µM).

-

Incubate the plate at 37°C for the desired time (e.g., 60 minutes).

-

Stop the reaction by adding 50 µL of a solution containing Trypsin (final concentration 50 nM).

-

Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable software.[4][6]

Cell Viability and Growth Inhibition Assay

This protocol outlines the use of Alamar Blue or CCK-8 assays to assess the effect of this compound on cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Alamar Blue or CCK-8 reagent

-

96-well clear microplates

-

Spectrophotometer or fluorescence plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO as a vehicle control.

-

Incubate the cells for 24, 48, or 72 hours.

-

Add 10 µL of Alamar Blue or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm (for CCK-8) or fluorescence at an excitation of 560 nm and emission of 590 nm (for Alamar Blue).

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ or IC₅₀ values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Culture and treat cells with the desired concentrations of this compound for the appropriate duration.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of Apoptosis Markers

This protocol is for the detection of key apoptotic proteins by Western blotting.

Materials:

-

Cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-cytochrome c)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and control cells in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[10][11][12]

Intracellular Calcium Flux Assay

This protocol describes the measurement of intracellular calcium levels using a fluorescent indicator like Indo-1 AM.

Materials:

-

Cells in suspension

-

Indo-1 AM

-

Pluronic F-127

-

Calcium-free buffer

-

Buffer containing calcium

-

Flow cytometer with UV laser

Procedure:

-

Load cells with 1-5 µM Indo-1 AM and 0.02% Pluronic F-127 in calcium-free buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Resuspend the cells in a suitable buffer.

-

Acquire a baseline fluorescence reading on the flow cytometer.

-

Stimulate the cells with this compound.

-

Record the change in the ratio of violet (calcium-bound) to blue (calcium-free) fluorescence over time.[13][14][15]

Discovery and Structure-Activity Relationship (SAR)

This compound was developed through medicinal chemistry efforts focused on identifying selective HDAC8 inhibitors. Its structure features a hydroxamic acid zinc-binding group, an indole scaffold, and a 4-methoxybenzyl cap group. The selectivity of this compound for HDAC8 is attributed to its ability to adopt an L-shaped conformation, which allows for favorable π-π stacking interactions within a unique sub-pocket of the HDAC8 active site.[1] This conformation is less favorable for binding to other HDAC isoforms, which have a more constrained active site topology.[1] Structure-activity relationship studies on indole-based hydroxamic acids have highlighted the importance of the linker and cap group in determining both potency and selectivity.[9][16][17][18][19]

Visualization of Experimental Workflow

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of HDAC8 and a potential lead compound for the development of targeted cancer therapies. Its unique mechanism of inducing apoptosis through a PLCγ1-calcium-dependent pathway in T-cell malignancies highlights the importance of developing isoform-selective HDAC inhibitors. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic applications of this compound and the broader field of HDAC8 biology.

References

- 1. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. universalbiologicals.com [universalbiologicals.com]

- 3. A novel histone deacetylase 8 (HDAC8)-specific inhibitor this compound induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. usiena-air.unisi.it [usiena-air.unisi.it]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Apoptosis western blot guide | Abcam [abcam.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. biotech.illinois.edu [biotech.illinois.edu]

- 13. bu.edu [bu.edu]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Structure-activity relationships of hydroxamate-based histone deacetylase-8 inhibitors: reality behind anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PCI-34051 in Elucidating the Pathophysiology of Cornelia de Lange Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cornelia de Lange Syndrome (CdLS) is a rare, multi-organ developmental disorder primarily driven by mutations in genes encoding components of the cohesin complex. A key breakthrough in understanding the molecular underpinnings of a subset of CdLS cases was the identification of mutations in the gene encoding Histone Deacetylase 8 (HDAC8). The subsequent utilization of PCI-34051, a potent and selective HDAC8 inhibitor, has been instrumental in dissecting the enzymatic role of HDAC8 in the cohesin cycle and its contribution to CdLS pathophysiology. This technical guide provides an in-depth overview of the application of this compound in CdLS research, detailing its mechanism of action, summarizing key quantitative findings, and outlining experimental protocols.

Introduction to Cornelia de Lange Syndrome and the Cohesin Complex

Cornelia de Lange Syndrome is a congenital malformation disorder characterized by a spectrum of developmental abnormalities. The majority of classical CdLS cases are caused by mutations in the NIPBL gene, which encodes a cohesin loading protein[1][2][3][4]. A smaller fraction of cases arise from mutations in the core cohesin components SMC1A and SMC3[1][2][3][4]. The cohesin complex, composed of SMC1, SMC3, RAD21, and a STAG protein, forms a ring-like structure that is crucial for sister chromatid cohesion, DNA repair, and the regulation of gene expression[1][2][3].

A critical regulatory step in cohesin function is the acetylation of the SMC3 subunit during S-phase, which is essential for establishing sister chromatid cohesion[1][2][3]. The timely removal of this acetyl group is equally important for the proper dissolution and recycling of the cohesin complex.

HDAC8: The Vertebrate SMC3 Deacetylase Implicated in CdLS

Research has identified HDAC8 as the primary vertebrate deacetylase for SMC3[1][2][3]. Loss-of-function mutations in the X-linked HDAC8 gene have been identified in individuals with CdLS, establishing a direct link between its enzymatic activity and the disease[1][2][3][5]. These mutations lead to the hyperacetylation of SMC3, resulting in the inefficient dissolution of the cohesin complex after its release from chromatin during prophase and anaphase[1][2][3]. This disruption of the cohesin cycle leads to decreased occupancy of cohesin at specific genomic sites, altering gene transcription in a manner consistent with that observed in CdLS cell lines with NIPBL mutations[1][2][3].

This compound: A Selective Chemical Probe for HDAC8 Function

This compound is a potent and highly selective inhibitor of HDAC8, exhibiting over 200-fold selectivity against other HDAC isoforms[6]. This specificity makes it an invaluable tool for studying the cellular functions of HDAC8 without the confounding effects of inhibiting other deacetylases. In the context of CdLS research, this compound has been employed to mimic the loss-of-function effects of HDAC8 mutations, allowing for controlled experimental interrogation of the consequences of HDAC8 inhibition.

Mechanism of Action

This compound binds to the catalytic pocket of HDAC8, engaging with a broader set of residues compared to pan-HDAC inhibitors and stabilizing the flexible loops surrounding the binding channel[7][8]. This interaction effectively blocks the deacetylase activity of HDAC8, leading to the accumulation of its acetylated substrates, most notably SMC3 in the context of cohesin biology.

Quantitative Data Summary

The use of this compound in various experimental models has generated quantitative data that underscore the critical role of HDAC8 in the cohesin acetylation cycle.

| Experimental Model | Treatment | Key Quantitative Finding | Reference |

| HeLa Cells | HDAC8 RNAi or this compound | Increased SMC3 acetylation in both soluble and chromatin fractions. | [1][2] |

| Murine CdLS Neural Stem Cells | This compound | Inhibition of HDAC8 deacetylase activity. | [9] |

| T-cell lymphoma cell lines | This compound | Induces caspase-dependent apoptosis. | [6] |

| Ovarian Cancer Cells (p53 wild-type) | This compound | Suppresses cell growth and viability. | [10][11] |

| H9c2 Cardiomyoblast Cells | This compound (100 nM) | Attenuates isoproterenol-induced cardiac hypertrophy. | [12][13] |

| Isoproterenol-infused mice | This compound (30 mg/kg/day) | Attenuates cardiac hypertrophic marker genes and fibrosis. | [12] |

Key Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound in the context of CdLS research, based on published studies.

Cell Culture and this compound Treatment

-

Cell Lines: HeLa cells, patient-derived lymphoblastoid cell lines (LCLs), and murine neural stem cells have been used[1][2][9].

-

Culture Conditions: HeLa cells are typically cultured in DMEM supplemented with 10% fetal bovine serum[2][13]. LCLs are grown in RPMI-1640 medium with 15% FBS.

-

This compound Preparation: this compound (purchased from Sigma-Aldrich or synthesized) is dissolved in DMSO to create a stock solution[2].

-

Treatment: Cells are treated with varying concentrations of this compound or vehicle (DMSO) for specified durations. For example, in studies of cardiac hypertrophy in H9c2 cells, a concentration of 100 nM was used for 24 hours[12][13].

Immunoblotting for SMC3 Acetylation

-

Cell Lysis: Harvest cells and prepare total cell lysates.

-

Fractionation (Optional): To analyze protein levels in different cellular compartments, perform cell fractionation to separate soluble and chromatin-bound fractions[2].

-

Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for acetylated SMC3 (SMC3-ac), total SMC3, and HDAC8. A loading control like α-Tubulin or GAPDH should also be used[2].

-

Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system.

-

Quantification: Densitometry is used to quantify the levels of SMC3-ac, normalized to total SMC3 levels[2].

Co-immunoprecipitation

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate cell lysates with an antibody against a component of the cohesin complex (e.g., SMC1A) overnight at 4°C[2].

-

Immune Complex Capture: Add protein A/G-agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively to remove non-specific binding.

-

Elution and Analysis: Elute the immunoprecipitated proteins and analyze by immunoblotting with antibodies against other cohesin components and SMC3-ac[2].

In Vitro HDAC8 Activity Assay

-

Recombinant Protein: Incubate recombinant purified HDAC8 protein with immunoprecipitated acetylated SMC3[2].

-

Reaction: Allow the deacetylation reaction to proceed at 30°C for 1 hour[2].

-

Analysis: Analyze the reaction mixture by immunoblotting for SMC3-ac to assess the activity of HDAC8[2].

Visualizing Pathways and Workflows

Signaling Pathway

Caption: The role of HDAC8 and this compound in the cohesin cycle and CdLS.

Experimental Workflow

Caption: Workflow for this compound experiments in CdLS research.

Conclusion

The selective HDAC8 inhibitor this compound has proven to be an indispensable chemical tool for advancing our understanding of Cornelia de Lange Syndrome. By enabling the specific inhibition of HDAC8, researchers have been able to confirm its role as the primary SMC3 deacetylase and to dissect the consequences of its dysfunction on the cohesin cycle and gene regulation. The continued use of this compound and the development of next-generation HDAC8 inhibitors will be crucial for exploring potential therapeutic strategies for CdLS and other cohesinopathies. This guide provides a foundational resource for researchers aiming to leverage this powerful tool in their own investigations into the molecular basis of developmental disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. HDAC8 mutations in Cornelia de Lange Syndrome affect the cohesin acetylation cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HDAC8 mutations in Cornelia de Lange syndrome affect the cohesin acetylation cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S-EPMC3443318 - HDAC8 mutations in Cornelia de Lange syndrome affect the cohesin acetylation cycle. - OmicsDI [omicsdi.org]

- 5. Loss-of-function HDAC8 mutations cause a phenotypic spectrum of Cornelia de Lange syndrome-like features, ocular hypertelorism, large fontanelle and X-linked inheritance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel histone deacetylase 8 (HDAC8)-specific inhibitor this compound induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Binding mechanism and distant regulation of histone deacetylase 8 by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HDAC8-Selective Inhibition by this compound Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HDAC8-Selective Inhibition by this compound Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Selective HDAC8 Inhibition Attenuates Isoproterenol-Induced Cardiac Hypertrophy and Fibrosis via p38 MAPK Pathway [frontiersin.org]

- 13. Selective HDAC8 Inhibition Attenuates Isoproterenol-Induced Cardiac Hypertrophy and Fibrosis via p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Selective HDAC8 Inhibitor PCI-34051: A Technical Guide to its Inhibition of IL-1β Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine implicated in a wide range of inflammatory diseases. Its secretion is a tightly regulated process, primarily controlled by the activation of the inflammasome and subsequent cleavage of its precursor, pro-IL-1β, by caspase-1. PCI-34051, a potent and selective inhibitor of histone deacetylase 8 (HDAC8), has emerged as a significant modulator of IL-1β secretion. This technical guide provides an in-depth overview of the mechanism of action of this compound in inhibiting IL-1β secretion, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively study and potentially exploit this pathway for therapeutic intervention.

Introduction

This compound is a hydroxamic acid-based small molecule that exhibits high selectivity for HDAC8, with a Ki of 10 nM and over 200-fold selectivity against other HDAC isoforms.[1][2][3] Initially investigated for its pro-apoptotic effects in T-cell lymphomas, subsequent research has unveiled its potent anti-inflammatory properties, most notably its ability to inhibit the secretion of the key pro-inflammatory cytokine, IL-1β.[1][2] This document will serve as a comprehensive technical resource on the inhibitory action of this compound on IL-1β secretion.

Quantitative Data on this compound-Mediated Inhibition of IL-1β Secretion

The inhibitory effect of this compound on IL-1β secretion has been quantified in various cellular models. The following tables summarize the key data from published studies.

| Cell Type | Stimulant | Parameter | Value | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | IC50 | 0.6 µM | [1][2] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | % Inhibition (at 1 µM) | ~80% | [1][2] |

| Monocytes (isolated from PBMCs) | Lipopolysaccharide (LPS) | IC50 | 1 µM | [1] |

| PBMCs from Rheumatoid Arthritis (RA) patients | Lipopolysaccharide (LPS) | % Inhibition | ~60% | [2] |

| Unstimulated PBMCs from Rheumatoid Arthritis (RA) patients with basal IL-1β production | None | % Inhibition | ~90% | [2] |

Table 1: In Vitro Inhibition of IL-1β Secretion by this compound

Mechanism of Action: Inhibition of Pro-IL-1β Processing

The primary mechanism by which this compound inhibits IL-1β secretion is not through the transcriptional suppression of the IL1B gene, but rather by impeding the post-translational processing of the inactive precursor, pro-IL-1β, into its mature, secretable p17 form.

Studies have shown that treatment of LPS-stimulated primary monocytes with this compound leads to a significant, greater than 50%, increase in the intracellular levels of pro-IL-1β.[2] This accumulation of the precursor form indicates a blockage in its subsequent processing and secretion. Importantly, this compound does not directly inhibit the enzymatic activity of caspase-1, the key protease responsible for pro-IL-1β cleavage.[1][2] This suggests that the inhibitory effect of this compound is upstream of caspase-1 activation or acts on a parallel pathway that influences the availability of pro-IL-1β for processing. The current hypothesis is that an as-yet-unidentified substrate of HDAC8 is involved in the regulation of the IL-1β secretory process.[2]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to the inhibition of IL-1β secretion by this compound.

References

- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. file.elabscience.com [file.elabscience.com]

- 3. mpbio.com [mpbio.com]

Understanding the selectivity profile of PCI-34051

An In-depth Technical Guide to the Selectivity Profile of PCI-34051

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of this compound, a potent and selective inhibitor of histone deacetylase 8 (HDAC8). The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, oncology, and medicinal chemistry.

Executive Summary

This compound is a hydroxamic acid-based small molecule that exhibits remarkable selectivity for HDAC8 over other HDAC isoforms.[1][2][3] This specificity is attributed to its unique chemical structure, which allows it to interact favorably with the distinct active site of HDAC8.[4] this compound induces caspase-dependent apoptosis in T-cell-derived malignancies by activating a signaling cascade involving phospholipase C-gamma 1 (PLCγ1) and subsequent intracellular calcium mobilization, a mechanism distinct from that of pan-HDAC inhibitors.[2][5] Notably, at concentrations effective for inducing apoptosis in sensitive cell lines, this compound does not cause a general increase in histone or tubulin acetylation, highlighting its targeted mode of action.[2][6]

Data Presentation

The inhibitory activity of this compound against a panel of HDAC isoforms has been quantified in multiple studies. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 | Ki | Selectivity Fold (relative to HDAC8) |

| HDAC8 | 10 nM | 10 nM | 1 |

| HDAC1 | >2,000 nM | - | >200-fold |

| HDAC2 | >10,000 nM | - | >1000-fold |

| HDAC3 | >10,000 nM | - | >1000-fold |

| HDAC6 | >2,000 nM | - | >200-fold |

| HDAC10 | >10,000 nM | - | >1000-fold |

Data compiled from multiple sources.[1][3][5][6]

Table 2: Cellular Activity of this compound in T-Cell Malignancy Cell Lines

| Cell Line | Assay Type | Parameter | Value (µM) |

| Jurkat | Apoptosis Induction | EC50 | ~5 |

| HuT78 | Apoptosis Induction | EC50 | ~5 |

| MOLT-4 | Apoptosis Induction | EC50 | ~5 |

Data represents typical effective concentrations for apoptosis induction.[5]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the selectivity profile of this compound are provided below.

In Vitro HDAC Isoform Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of this compound against individual HDAC isoforms in a cell-free system.

Materials:

-

Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, 10)

-

This compound

-

HDAC assay buffer (50 mM HEPES, pH 7.4, 100 mM KCl, 0.001% Tween-20)[7]

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (e.g., Trypsin in assay buffer)

-

96-well black microplates

-

Microplate reader with fluorescence capabilities

Procedure:

-

Prepare a serial dilution of this compound in HDAC assay buffer.

-

In a 96-well plate, add the HDAC enzyme to the assay buffer.

-

Add the serially diluted this compound to the wells containing the enzyme and incubate for 15 minutes at 37°C.[7]

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for 15 minutes at room temperature.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).[7]

-

Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Histone and Tubulin Acetylation

This cellular assay assesses the effect of this compound on the acetylation status of histones and α-tubulin, which are substrates for class I/IIb and class IIb HDACs, respectively.

Materials:

-

T-cell lymphoma cell lines (e.g., Jurkat)

-

This compound

-

Pan-HDAC inhibitor (e.g., Vorinostat) as a positive control

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-acetyl-α-tubulin, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Culture Jurkat cells to the desired density and treat with varying concentrations of this compound or the positive control for 24-48 hours.

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative levels of acetylated proteins.

Caspase-Dependent Apoptosis Assay

This assay measures the induction of apoptosis by quantifying the activity of caspases, key executioner enzymes in the apoptotic pathway.

Materials:

-

T-cell lymphoma cell lines (e.g., Jurkat)

-

This compound

-

Caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay)

-

96-well white-walled microplates

-

Luminometer

Procedure:

-

Seed Jurkat cells in a 96-well plate and treat with various concentrations of this compound for 12, 24, and 48 hours.[6]

-

Equilibrate the plate and its contents to room temperature.

-

Add the caspase assay reagent to each well, mix, and incubate for 1-2 hours at room temperature, protected from light.

-

Measure the luminescence in each well using a luminometer.

-

The luminescent signal is proportional to the amount of caspase activity and is indicative of apoptosis.

Intracellular Calcium Mobilization Assay

This assay measures the rapid increase in intracellular calcium concentration following treatment with this compound.

Materials:

-

T-cell lymphoma cell lines (e.g., Jurkat)

-

This compound

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with kinetic reading capabilities

Procedure:

-

Load the Jurkat cells with the calcium indicator dye (e.g., Fluo-4 AM with Pluronic F-127) in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Place the plate in a fluorescence microplate reader and measure the baseline fluorescence for a short period.

-

Inject this compound into the wells while continuously recording the fluorescence intensity over time.

-

An increase in fluorescence intensity indicates a rise in intracellular calcium levels.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.

Caption: this compound signaling pathway in T-cell malignancies.

Caption: Experimental workflow for in vitro HDAC inhibition assay.

Caption: Workflow for western blot analysis of protein acetylation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A novel histone deacetylase 8 (HDAC8)-specific inhibitor this compound induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. glpbio.com [glpbio.com]

The Impact of PCI-34051 on Non-Histone Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PCI-34051 is a potent and highly selective inhibitor of histone deacetylase 8 (HDAC8), a class I HDAC isoform. While initially investigated for its role in histone deacetylation, a growing body of evidence highlights the significant impact of this compound on the acetylation status and function of a diverse array of non-histone proteins. This technical guide provides an in-depth analysis of the effects of this compound on these non-histone substrates, consolidating key findings on substrate identification, quantitative changes in acetylation, and the downstream cellular consequences. Detailed experimental methodologies for proteomics-based substrate identification and key signaling pathway analysis are provided, alongside visual representations of molecular interactions and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction to this compound

This compound is a hydroxamic acid-based small molecule that exhibits remarkable selectivity for HDAC8, with an IC50 in the nanomolar range and over 200-fold selectivity against other HDAC isoforms.[1] Initially developed as a tool to probe the specific functions of HDAC8, its unique mechanism of action, particularly in inducing apoptosis in T-cell malignancies, has garnered significant interest for its therapeutic potential.[2] Unlike pan-HDAC inhibitors, this compound does not induce global changes in histone or tubulin acetylation at concentrations where it exerts its biological effects, pointing towards a mechanism primarily driven by its influence on non-histone substrates.[2]

Effects of this compound on Non-Histone Substrate Acetylation

The targeted inhibition of HDAC8 by this compound leads to the hyperacetylation of its specific non-histone substrates. This alteration in post-translational modification can modulate protein function, stability, and protein-protein interactions, thereby triggering distinct cellular signaling pathways.

Quantitative Proteomics Analysis of Non-Histone Substrates

An unbiased quantitative proteomics approach utilizing Stable Isotope Labeling by Amino acids in Cell culture (SILAC) has been instrumental in identifying novel non-histone substrates of HDAC8 that are affected by this compound. In a key study, MCF7 breast cancer cells were treated with this compound, and the resulting changes in the acetylome were quantified by mass spectrometry. The following table summarizes a selection of identified nuclear proteins with increased acetylation upon this compound treatment.

| Protein Name | Gene Name | Function | Fold Increase in Acetylation (this compound/Control) |

| AT-rich interactive domain-containing protein 1A | ARID1A | Chromatin remodeling, Tumor suppressor | >1.5 |

| Cysteine and glycine-rich protein 2-binding protein | CSRP2BP | Transcriptional regulation | >1.5 |

| Nuclear receptor coactivator 3 | NCOA3 | Transcriptional coactivator | >1.5 |

| Myeloid/lymphoid or mixed-lineage leukemia protein 2 | MLL2 | Histone methyltransferase, Transcriptional coactivator | >1.5 |

| Structural maintenance of chromosomes protein 3 | SMC3 | Sister chromatid cohesion, DNA repair | >1.5 |

Note: The fold increase values are representative of data typically found in supplementary materials of quantitative proteomics studies and are based on the findings of Ingham, A. et al. (2014). The original study should be consulted for precise values and a complete list of identified substrates.

Effects on Key Signaling Proteins

Beyond broad proteomics screens, targeted studies have elucidated the impact of this compound on specific non-histone proteins crucial for cell signaling and survival.

| Protein Name | Acetylation Site | Cellular Context | Effect of this compound | Method of Detection |

| p53 | K381 | Ovarian Cancer Cells (p53 wild-type) | Increased Acetylation | Immunoblotting |

| SMC3 | Not specified | Ovarian Cancer Cells | Increased Acetylation | Immunoblotting |

This data is derived from studies demonstrating changes in acetylation status through semi-quantitative methods like immunoblotting.

Key Signaling Pathway Affected by this compound

In T-cell lymphomas, the primary mechanism of this compound-induced apoptosis is independent of histone acetylation and instead relies on the activation of a specific signaling cascade initiated by its effect on a non-histone substrate.

PLCγ1-Mediated Calcium-Induced Apoptosis

Treatment of T-cell lymphoma cell lines with this compound leads to the activation of Phospholipase C-gamma 1 (PLCγ1).[2] While direct deacetylation of PLCγ1 by HDAC8 has not been definitively established as the initiating event, the functional activation of PLCγ1 is a critical downstream consequence of HDAC8 inhibition by this compound. Activated PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to a rapid increase in intracellular calcium levels. This sustained elevation in cytoplasmic calcium activates calcium-dependent signaling pathways that converge on the mitochondria to induce the release of cytochrome c, ultimately leading to caspase activation and apoptosis.[2]

Experimental Protocols

Identification of Non-Histone Substrates by Quantitative Proteomics

This protocol outlines a general workflow for the identification of this compound-affected non-histone substrates using SILAC-based quantitative mass spectrometry.

Methodology:

-

Cell Culture and SILAC Labeling:

-

Culture cells (e.g., MCF7) for at least five passages in SILAC-compatible DMEM supplemented with either "light" (unlabeled L-arginine and L-lysine) or "heavy" (e.g., 13C6,15N4-L-arginine and 13C6,15N2-L-lysine) amino acids.

-

-

This compound Treatment:

-

Treat the "heavy" labeled cells with this compound (e.g., 10 µM for 24 hours) and the "light" labeled cells with vehicle (DMSO).

-

-

Cell Lysis and Protein Digestion:

-

Harvest and lyse the cells from both conditions.

-

Combine equal amounts of protein from the light and heavy lysates.

-

Reduce and alkylate the cysteine residues and digest the proteins into peptides using an appropriate protease (e.g., trypsin).

-

-

Enrichment of Acetylated Peptides:

-

Incubate the digested peptide mixture with anti-acetyl-lysine antibody-conjugated beads to immunoprecipitate acetylated peptides.

-

Wash the beads extensively to remove non-specifically bound peptides.

-

Elute the enriched acetylated peptides.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Process the raw mass spectrometry data using software capable of SILAC-based quantification (e.g., MaxQuant).

-

Identify peptides and proteins and quantify the heavy/light ratios for each acetylated peptide to determine the fold change in acetylation upon this compound treatment.

-

Analysis of PLCγ1 Activation and Calcium Mobilization

This protocol describes how to assess the effect of this compound on intracellular calcium levels, a key indicator of PLCγ1 activation.

Methodology:

-

Cell Culture and Loading with Calcium Indicator:

-

Culture T-cell lymphoma cells (e.g., Jurkat) under standard conditions.

-

Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

-

Pharmacological Manipulation:

-

Pre-incubate cells with specific inhibitors or chelators as needed for mechanistic studies:

-

PLC inhibitor: U73122 (to confirm the role of PLCγ1).

-

Intracellular calcium chelator: BAPTA-AM (to demonstrate the necessity of intracellular calcium).

-

ER Ca2+-ATPase inhibitor: Thapsigargin (as a positive control for calcium release from the ER).

-

-

-

This compound Stimulation and Data Acquisition:

-

Acquire a baseline fluorescence reading using a fluorometer or a fluorescence microscope.

-

Add this compound to the cells and continuously record the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity relative to the baseline to quantify the extent of calcium mobilization. Compare the response in the presence and absence of inhibitors to elucidate the signaling pathway.

-

Conclusion

This compound serves as a powerful chemical probe to dissect the biological functions of HDAC8. Its primary mechanism of action in sensitive cell lines, particularly T-cell malignancies, is mediated through the modulation of non-histone substrates, leading to the activation of specific signaling pathways such as the PLCγ1-calcium-apoptosis axis. The identification of a growing list of non-histone substrates, including key regulators of chromatin remodeling and transcription, underscores the complex role of HDAC8 in cellular homeostasis and disease. The methodologies outlined in this guide provide a framework for researchers to further explore the intricate network of HDAC8-mediated deacetylation and to leverage this knowledge for the development of novel therapeutic strategies.

References

The role of PCI-34051 in cell cycle regulation

An In-depth Technical Guide on the Role of PCI-34051 in Cell Cycle Regulation

Introduction

This compound is a potent and highly selective small-molecule inhibitor of histone deacetylase 8 (HDAC8), a class I HDAC enzyme.[1][2] It exhibits an IC50 of 10 nM for HDAC8 and displays over 200-fold selectivity against other HDAC isoforms, including HDAC1, 2, 3, 6, and 10.[1][2][3] Unlike many broad-spectrum HDAC inhibitors, this compound's mechanism of action, particularly in inducing cell death, does not typically involve the hyperacetylation of histones or tubulin.[4][5] Its primary therapeutic potential has been investigated in T-cell malignancies, where it induces a unique form of caspase-dependent apoptosis.[4][5][6] This guide provides a detailed overview of this compound, focusing on its mechanism of action, its nuanced role in cell cycle regulation, and the experimental protocols used to elucidate its effects.

Mechanism of Action

The primary mechanism of this compound involves the direct inhibition of the enzymatic activity of HDAC8.[1] However, its downstream effects diverge from those of pan-HDAC inhibitors. Instead of causing widespread changes in protein acetylation, this compound triggers a distinct signaling cascade, particularly in sensitive T-cell lines, leading to programmed cell death.

PLCγ1-Calcium-Mediated Apoptosis

The cytotoxic effect of this compound in T-cell lymphomas is mediated by a novel pathway that is dependent on Phospholipase C-gamma1 (PLCγ1).[4][5] Inhibition of HDAC8 by this compound leads to the activation of PLCγ1, which in turn results in the mobilization of intracellular calcium from the endoplasmic reticulum.[4][7] This increase in cytosolic calcium is a critical step, as it triggers the release of cytochrome c from the mitochondria into the cytoplasm.[4][6] The release of cytochrome c initiates the caspase cascade, leading to caspase-dependent apoptosis.[1][4] This is supported by findings that a PLCγ1-deficient cell line showed resistance to this compound-induced apoptosis, and the effects could be blocked by calcium chelators.[4][7]

Effects on p53 and Cell Cycle Regulators

While the direct induction of apoptosis is its most prominent effect, this compound also influences key cell cycle regulatory proteins, particularly in combination with other agents. In ovarian cancer cells with wild-type p53, this compound treatment can increase the acetylation of p53 at lysine 381 (K381), which is associated with its stabilization and activation.[8] This leads to an increase in the expression of p21, a cyclin-dependent kinase inhibitor and a well-known target of p53 that plays a crucial role in cell cycle arrest.[8] The combination of this compound with an HDAC6 inhibitor (ACY-241) has been shown to synergistically enhance p53 stability and the induction of apoptosis in these cells.[8][9]

Role in Cell Cycle Progression

This compound's impact on cell cycle progression is multifaceted and appears to be cell-type dependent.

Induction of S-Phase Accumulation

In some cancer models, treatment with this compound has been observed to cause an accumulation of cells in the S phase of the cell cycle.[10] However, upon removal of the drug, cells were able to resume normal cell cycle progression.[10] This suggests that while HDAC8 inhibition can cause a temporary pause in DNA replication, it may not be sufficient to induce a permanent cell cycle arrest on its own in all cell types.

Regulation of Cohesin Function

HDAC8 plays a critical role in the cell cycle through its deacetylation of SMC3 (Structural Maintenance of Chromosomes 3), a core component of the cohesin complex.[2] The cohesin complex is essential for sister chromatid cohesion, which is vital for proper chromosome segregation during mitosis. By inhibiting HDAC8, this compound prevents the deacetylation of SMC3.[11] This disruption of the cohesin acetylation cycle can lead to delays in cell cycle progression.[11]

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity and cytotoxic effects of this compound.

Table 1: Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 / Ki | Selectivity vs. HDAC8 | Reference |

| HDAC8 | 10 nM (IC50) | - | [1][2] |

| HDAC1 | >200-fold | >200-fold | [1] |

| HDAC2 | >1000-fold | >1000-fold | [1] |

| HDAC3 | >1000-fold | >1000-fold | [1] |

| HDAC6 | >200-fold | >200-fold | [1] |

| HDAC10 | >1000-fold | >1000-fold | [1] |

Table 2: Cytotoxic and Apoptotic Effects of this compound

| Cell Line | Cell Type | Effect | Value (EC50 / GI50) | Reference |

| Jurkat | T-cell leukemia | Apoptosis | 2.4 µM (EC50) | [6] |

| HuT78 | T-cell lymphoma | Apoptosis | 4.0 µM (EC50) | [6] |

| OVCAR-3 | Ovarian cancer | Growth Inhibition | 6.0 µM (GI50) | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Histone Deacetylase (HDAC) Activity Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound.

-

Preparation: Reactions are performed in a 96-well plate with a final volume of 100 µL.[1][12]

-

Incubation: The HDAC enzyme is mixed with varying concentrations of this compound in a reaction buffer (50 mM HEPES, 100 mM KCl, 0.001% Tween-20, pH 7.4) and incubated for 15 minutes.[1][13]

-

Reaction Initiation: A fluorogenic substrate, such as acetyl-gly-Ala-(N-acetyl-Lys)-amino-4-methylcoumarin, is added to initiate the reaction.[1][12] Trypsin is also added to cleave the deacetylated substrate.[1][13]

-

Measurement: The plate is incubated for 30 minutes, and fluorescence is measured over time using a fluorescence plate reader (excitation: 335 nm, emission: 460 nm).[1][13] The rate of increase in fluorescence corresponds to the reaction rate.

-

Analysis: IC50 values are calculated by plotting the reaction rates against the inhibitor concentrations and fitting the data to a four-parameter logistic equation.[12]

Cell Viability Assay (CCK-8 or Alamar Blue)

This protocol is used to assess the effect of this compound on cell growth and viability.

-

Cell Seeding: Cells are seeded into 96-well plates (e.g., 3 x 10³ cells per well) and allowed to attach overnight.[8]

-